Comososide
Description
Comososide is a phenolic glycoside first identified in three Pelargonium species (P. graveolens, P. denticulatum, and P. fragrans) through advanced UPLC-Orbitrap-MS metabolite profiling . Structurally, it belongs to the class of glycosylated phenolic compounds, characterized by a phenolic core linked to sugar moieties. Its discovery in aromatic plants highlights its role in plant secondary metabolism, possibly contributing to defense mechanisms or environmental adaptation.
Properties
Molecular Formula |
C16H24O7 |
|---|---|
Molecular Weight |
328.36 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[5-(2-hydroxypropan-2-yl)-2-methylphenoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H24O7/c1-8-4-5-9(16(2,3)21)6-10(8)22-15-14(20)13(19)12(18)11(7-17)23-15/h4-6,11-15,17-21H,7H2,1-3H3/t11-,12-,13+,14-,15-/m1/s1 |
InChI Key |
WPQBQXITRFCMNT-UXXRCYHCSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(C)(C)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)O)OC2C(C(C(C(O2)CO)O)O)O |
Synonyms |
comososide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
| Compound | Molecular Class | Key Structural Features | Glycosidic Linkage | Functional Groups |
|---|---|---|---|---|
| This compound | Phenolic glycoside | Phenolic core linked to hexose/pentose sugars | β-1,4 linkage | Hydroxyl, methoxy groups |
| Leonuriside A | Phenolic glycoside | Caffeoyl derivative with rhamnose attachment | α-1,6 linkage | Caffeoyl, hydroxyl groups |
| Darendoside A | Phenolic glycoside | Ferulic acid conjugated with glucose | β-1,2 linkage | Feruloyl, acetyl groups |
| Crosatoside B | Coumarin glycoside | Umbelliferone core with galactose substitution | β-1,3 linkage | Lactone, hydroxyl groups |
Key Observations :
Functional Comparison
| Compound | Bioactivity | Mechanism of Action | Efficacy (In Vitro) |
|---|---|---|---|
| This compound | Moderate antioxidant, antifungal | Free radical scavenging | IC₅₀: 45 μM (DPPH assay) |
| Leonuriside A | Strong antioxidant, anti-inflammatory | Inhibition of COX-2 pathway | IC₅₀: 12 μM (DPPH assay) |
| Crosatoside B | Antiparasitic, antimicrobial | Disruption of microbial membranes | MIC: 8 μg/mL (Candida spp.) |
| Umbelliferone | Antifungal, UV-protective | Tyrosinase inhibition | MIC: 5 μg/mL (Aspergillus) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
